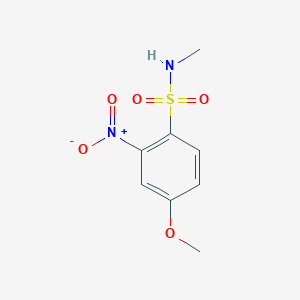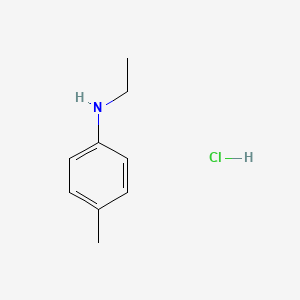
N-ethyl-4-methylanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-methylanilinehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen and benzene ring, respectively. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methylanilinehydrochloride typically involves the alkylation of 4-methylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
N-ethyl-4-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form N-ethyl-4-methylaniline.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or ferric chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: N-ethyl-4-methylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-ethyl-4-methylanilinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N-ethyl-4-methylanilinehydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate cellular processes. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
N-methylaniline: Similar structure but lacks the ethyl group.
4-methylaniline: Similar structure but lacks the ethyl group on the nitrogen.
N-ethyl-4-nitroaniline: Similar structure but contains a nitro group instead of a methyl group.
Uniqueness
N-ethyl-4-methylanilinehydrochloride is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
878784-40-8 |
|---|---|
分子式 |
C9H14ClN |
分子量 |
171.67 g/mol |
IUPAC名 |
N-ethyl-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-3-10-9-6-4-8(2)5-7-9;/h4-7,10H,3H2,1-2H3;1H |
InChIキー |
NVTFUTDUSFDSJM-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=C(C=C1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


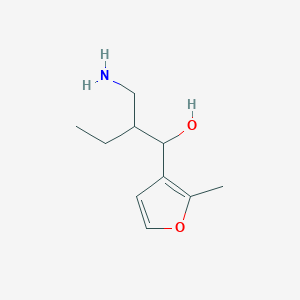

![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13569361.png)
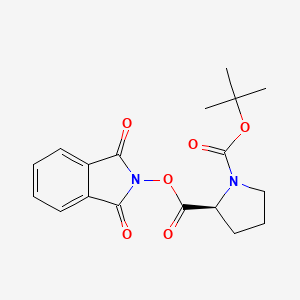
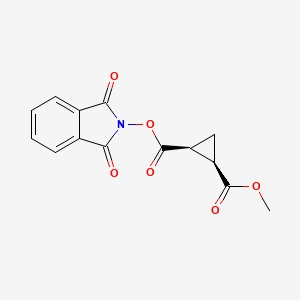
![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
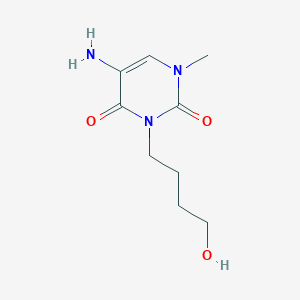

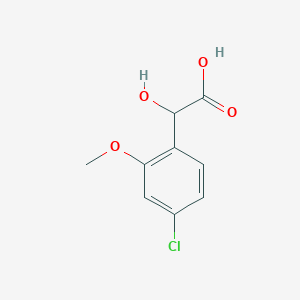


![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)
